molecular formula C10H12O3 B14735320 [(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol CAS No. 6578-76-3

[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol

Cat. No.: B14735320
CAS No.: 6578-76-3
M. Wt: 180.20 g/mol
InChI Key: AUDDNHGBAJNKEH-NXEZZACHSA-N
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Description

[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol is an organic compound that belongs to the class of dioxolanes It is characterized by a dioxolane ring fused with a phenyl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol typically involves the reaction of phenylacetaldehyde with glycerol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal intermediate, which is then reduced to yield the desired product. The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or ether.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Phenylacetic acid or phenylacetaldehyde.

    Reduction: 2-Phenyl-1,3-dioxolane.

    Substitution: 2-Phenyl-1,3-dioxolan-4-yl chloride or bromide.

Scientific Research Applications

[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for antiviral agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol can be compared with other similar compounds such as:

    [(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]acetate: Similar structure but with an acetate group instead of a methanol moiety.

    [(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]amine: Contains an amine group instead of a hydroxyl group.

    [(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]chloride: Contains a chloride group instead of a hydroxyl group.

These compounds share similar structural features but differ in their functional groups, which can significantly impact their chemical reactivity and applications

Properties

CAS No.

6578-76-3

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

[(2R,4R)-2-phenyl-1,3-dioxolan-4-yl]methanol

InChI

InChI=1S/C10H12O3/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10-/m1/s1

InChI Key

AUDDNHGBAJNKEH-NXEZZACHSA-N

Isomeric SMILES

C1[C@H](O[C@@H](O1)C2=CC=CC=C2)CO

Canonical SMILES

C1C(OC(O1)C2=CC=CC=C2)CO

Origin of Product

United States

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